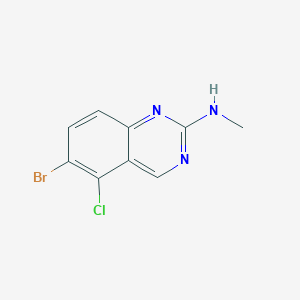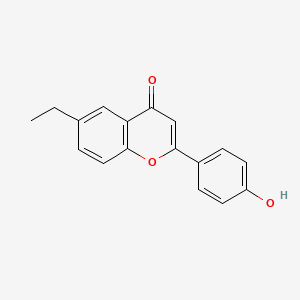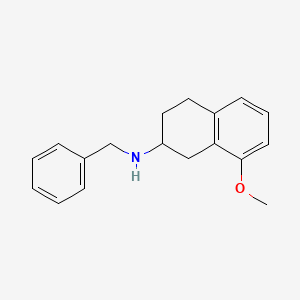
(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol: is an organic compound that features a phenoxy group, a trimethylsilyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol typically involves multiple steps, including the formation of the alkyne and the introduction of the phenoxy and trimethylsilyl groups. One common method involves the following steps:
Formation of the Alkyne: Starting with a suitable precursor, an alkyne can be formed through a reaction such as the Sonogashira coupling.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Addition of the Trimethylsilyl Group: The trimethylsilyl group is often added using a silylation reagent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functional groups.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The alkyne group allows for click chemistry applications in bioconjugation.
Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the alkyne group participates in click chemistry, forming stable triazole linkages.
Comparison with Similar Compounds
(S)-hex-5-yn-2-ol: A similar compound with an alkyne and alcohol functional group but lacking the phenoxy and trimethylsilyl groups.
Uniqueness:
Structural Features: The presence of both a phenoxy group and a trimethylsilyl group distinguishes (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol from other similar compounds.
Reactivity: The combination of functional groups provides unique reactivity patterns, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
188610-40-4 |
|---|---|
Molecular Formula |
C15H22O2Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
(2S)-1-phenoxy-6-trimethylsilylhex-4-yn-2-ol |
InChI |
InChI=1S/C15H22O2Si/c1-18(2,3)12-8-7-9-14(16)13-17-15-10-5-4-6-11-15/h4-6,10-11,14,16H,9,12-13H2,1-3H3/t14-/m0/s1 |
InChI Key |
VLPURNANASIMQH-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)CC#CC[C@@H](COC1=CC=CC=C1)O |
Canonical SMILES |
C[Si](C)(C)CC#CCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)

![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)

![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)



![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)
